molecular formula C20H22ClFN2O3S B2933557 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941904-79-6

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2933557
CAS No.: 941904-79-6
M. Wt: 424.92
InChI Key: OOIBUWANFCIERV-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound with a molecular formula of C₂₀H₂₂ClFN₂O₃S and a molecular weight of 424.92 g/mol . This acetamide derivative is designed as a research-grade chemical tool for investigating novel therapeutic pathways. Its structure incorporates a piperidine ring—a scaffold prevalent in medicinal chemistry—linked to a (4-chlorophenyl)sulfonyl group and a fluorinated acetamide tail, a design strategy often employed to enhance selectivity and metabolic stability . While specific biological data for this compound is not available in the public domain, its core structure suggests significant research potential. Piperidine-containing compounds are extensively investigated for their ability to selectively inhibit cancer-associated enzymes, such as carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic solid tumors . Furthermore, structural analogs featuring the piperidine-acetamide framework are explored as modulators of central nervous system targets, including the dopamine transporter (DAT), for applications in neuropharmacology . Researchers may also utilize this compound as a key intermediate in the synthesis of more complex molecules for screening against various biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the current scientific literature for the latest findings on compounds of this structural class.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-5-8-16(12-19(14)22)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-6-15(21)7-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIBUWANFCIERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of specific functional groups contributes to its unique chemical properties and reactivity.

  • Molecular Formula : C20H22ClFN2O3S
  • Molecular Weight : 424.92 g/mol
  • Structure : The compound features a piperidine ring, a sulfonyl group, and an acetamide moiety which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Sulfonyl Group : Accomplished via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
  • Attachment of the Fluorinated Phenyl Group : Conducted through nucleophilic substitution reactions.
  • Final Acetamide Formation : Involves amidation reactions to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for various enzymes, including:

  • Acetylcholinesterase (AChE) : Known for its role in neurotransmission, inhibiting AChE can enhance cholinergic signaling.
  • Urease : Inhibition of urease has potential applications in treating infections caused by urease-producing bacteria.

Antibacterial Activity

The compound has shown moderate to strong antibacterial activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

Anticancer Properties

Similar compounds have been explored for their anticancer potential, with some derivatives showing promising results in inhibiting tumor growth.

Case Studies

  • Antibacterial Screening : A study synthesized a series of compounds with piperidine moieties and evaluated their antibacterial activity. The most active compounds exhibited IC50 values significantly lower than standard drugs, indicating strong antibacterial properties .
  • Enzyme Inhibition Studies : Research demonstrated that certain derivatives of piperidine-based compounds displayed high inhibitory activity against AChE and urease, suggesting potential therapeutic applications in neurodegenerative diseases and infection control .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methylphenyl)acetamideContains fluorinePotential enzyme inhibition
N-(4-methylphenyl)-N'-(4-chlorophenyl)ureaUrea derivativeAnticancer activity
4-chloro-N-(3-fluoro-4-methylphenyl)benzamideBenzamide structureAntimicrobial properties

The uniqueness of this compound lies in its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Variations in the Acetamide Substituent

Substituents on the acetamide nitrogen significantly modulate physicochemical and pharmacological properties:

Compound Name Substituent on Acetamide Molecular Weight Key Properties/Effects Reference
Target Compound 3-fluoro-4-methylphenyl 406.9 Balanced lipophilicity; fluorination enhances metabolic stability
N-(p-tolyl) analog (CAS 941990-52-9) p-tolyl 406.9 Increased hydrophobicity; may reduce solubility
N-(4-ethylphenyl) analog (CAS 941990-76-7) 4-ethylphenyl 421.0 Higher lipophilicity; potential for prolonged half-life
N-(4-fluorophenyl)-2-[4-tosylpiperazinyl]acetamide 4-fluorophenyl 421.9 Tosyl group enhances sulfonamide stability; fluorination improves CNS penetration

Key Findings :

  • Ethyl or tolyl substituents increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Modifications in the Piperidine/Sulfonamide Core

Structural changes to the piperidine ring or sulfonamide group alter conformational flexibility and binding interactions:

Compound Name Core Structure Modification Biological Relevance Reference
Target Compound 1-(4-chlorophenyl)sulfonylpiperidin-2-yl Stabilizes piperidine conformation; enhances sulfonamide-mediated hydrogen bonding
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) 2-phenylethyl-2-piperidinylidene Opioid receptor binding (μ-opioid antagonism)
N-(4-fluorophenyl)-2-[4-tosylpiperazinyl]acetamide Piperazinyl-tosyl group Tosyl group improves metabolic stability; piperazine enhances solubility
2-((3-(4-chlorophenyl)-4-oxo-thienopyrimidin-2-yl)sulfanyl)-N-(4-methylphenyl)acetamide Thienopyrimidinyl-sulfanyl Heterocyclic system may enhance kinase inhibition

Key Findings :

  • The 4-chlorophenylsulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to simpler sulfonamides (e.g., tosyl groups) .
  • Piperazinyl or heterocyclic cores (e.g., thienopyrimidine) introduce additional hydrogen-bonding sites or π-stacking interactions, broadening target specificity .

Electronic and Steric Effects of Halogenation

Halogen placement (Cl, F) influences electronic properties and steric interactions:

Compound Name Halogen Position Impact on Activity Reference
Target Compound 4-Cl (sulfonyl), 3-F (acetamide) 4-Cl stabilizes sulfonamide; 3-F reduces metabolism
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Cl (aryl), sulfanyl-pyrimidine 4-Cl enhances aryl stacking; sulfanyl improves solubility
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 3-Cl (aryl) 3-Cl introduces steric hindrance; may reduce binding affinity

Key Findings :

  • 4-Chlorine on the sulfonyl group optimizes electronic effects without introducing steric clashes, unlike 3-chloro substituents .
  • Fluorine at the 3-position (acetamide) avoids metabolic oxidation compared to non-fluorinated analogs, extending half-life .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide?

Answer:
The synthesis typically involves sequential functionalization of the piperidine scaffold. A common route includes:

Sulfonylation : Reacting piperidine derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

Acetamide Coupling : Using nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) to attach the N-(3-fluoro-4-methylphenyl)acetamide moiety.

Purification : Chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous acetamide derivatives .
  • HPLC-PDA : Assesses purity (>95%) and detects impurities .

Basic: What biological targets or mechanisms are hypothesized for this compound?

Answer:
Based on structural analogs, potential targets include:

  • Kinase Inhibition : Sulfonyl-piperidine moieties often interact with ATP-binding pockets in kinases.
  • GPCR Modulation : Fluorophenyl groups may target serotonin or dopamine receptors.
  • Antimicrobial Activity : Sulfone groups in similar compounds show efficacy against bacterial biofilms .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Assay Variability : Validate protocols using standardized cell lines (e.g., HEK293 for GPCR studies) and positive controls.
  • Purity Issues : Re-test batches with trace impurities via LC-MS.
  • Structural Confirmation : Re-examine stereochemistry via X-ray or NOESY NMR, as minor stereoisomers can alter activity .

Advanced: What strategies optimize synthetic yield while minimizing side reactions?

Answer:

  • Temperature Control : Perform sulfonylation at 0–5°C to suppress over-sulfonation.
  • Catalyst Screening : Use Pd/C or Ni catalysts for selective coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Answer:

  • Piperidine Modifications : Introduce methyl groups at C3/C5 to enhance metabolic stability.
  • Sulfonyl Group Replacement : Test trifluoromethanesulfonyl or phosphoryl analogs for improved target affinity.
  • Fluorophenyl Substitution : Vary fluorine position to assess steric/electronic effects on receptor binding .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Answer:

  • Polymorphism : Screen multiple solvents (e.g., ethanol/water mixtures) to isolate stable crystal forms.
  • Disorder in Sulfonyl Groups : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
  • Data Resolution : Employ synchrotron radiation for high-resolution datasets (<1.0 Å) .

Advanced: How do computational methods complement experimental SAR studies?

Answer:

  • Docking Simulations : Predict binding poses in kinase domains (e.g., EGFR) using AutoDock Vina.
  • MD Simulations : Assess conformational flexibility of the piperidine ring in lipid bilayers.
  • QSAR Models : Corrogate substituent electronegativity with antimicrobial IC50_{50} values .

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